Welcome to the BenchChem Online Store!
molecular formula C7H8N2O2 B1311166 Methyl 3-aminopicolinate CAS No. 36052-27-4

Methyl 3-aminopicolinate

Cat. No. B1311166
M. Wt: 152.15 g/mol
InChI Key: YQKTYFNLRUWQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05801183

Procedure details

3-Aminopicolinic acid (115) (0.585 g, 4.24 mmol) was dissolved in MeOH (absolute, 45 mL). The solution was stirred while an ethereal solution of diazomethane was added until a yellow color persisted (~30 mL). The solution was stirred an additional 30 min, and the solvent rota-evaporated. The resulting residue was dried under reduced pressure at room temperature to yield 0.635 g (98.5%) of crude 116 as a yellow residue. The crude residue was chromatographed on a column of silica (12 g, Mallinckrodt, grade 62, mesh 60-200, used as received) using CHCl3 -MeOH [19:1, (180 mL), 7:3 (100 mL), 1:1 (100 mL), 100% MeOH (150 mL)]. After collecting appropriate fractions, rota-evaporating off the solvent and drying under reduced pressure at 25° C., 0.333 g (51.7%) of 116 was obtained as a yellow solid; mp 139°-146° C.; Rf =0.54 [CHCl3 -MeOH (9:1)]. IR (KBr) 3455, 3295, 3160, 1689, 1617, 1408, 1335, 1244, 1115. 1H NMR (CDCl3) δ3.98 (t, J=7.2, 3, CH3O--), 5.73 (d, J=1.8, 2, NH2), 7.05 (dd, J1 =1.2, J2 =8.4, 1, H-4), 7.22 (dd, J1 =4.2, J2 =8.4, 1, H-5), 8.07 (dd, J1 =1.2, J2 =4.2, 1, H-6).
Quantity
0.585 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
51.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[N+](=[CH2:13])=[N-]>CO>[NH2:1][C:2]1[C:3]([C:8]([O:10][CH3:13])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.585 g
Type
reactant
Smiles
NC=1C(=NC=CC1)C(=O)O
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added until a yellow color
CUSTOM
Type
CUSTOM
Details
the solvent rota-evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was dried under reduced pressure at room temperature
CUSTOM
Type
CUSTOM
Details
to yield 0.635 g (98.5%) of crude 116 as a yellow residue
CUSTOM
Type
CUSTOM
Details
The crude residue was chromatographed on a column of silica (12 g, Mallinckrodt, grade 62, mesh 60-200, used as received)
CUSTOM
Type
CUSTOM
Details
After collecting appropriate fractions
CUSTOM
Type
CUSTOM
Details
rota-evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
drying under reduced pressure at 25° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=NC=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.333 g
YIELD: PERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.